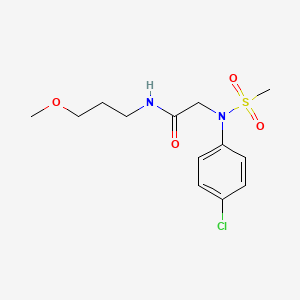![molecular formula C15H22N2O5 B4892023 [1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol](/img/structure/B4892023.png)
[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol, also known as DNOP, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. DNOP is a synthetic compound that is commonly used to study the function of certain receptors in the brain. In
Wirkmechanismus
[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol selectively activates the sigma-1 receptor, which is a transmembrane protein that is involved in a variety of cellular processes. Activation of the sigma-1 receptor by this compound leads to the modulation of intracellular signaling pathways, which can ultimately affect gene expression and cellular function.
Biochemical and physiological effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, this compound has been shown to increase the release of certain neurotransmitters, such as dopamine and acetylcholine, which can affect cognitive function. This compound has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol has several advantages as a pharmacological tool for scientific research. For example, this compound is highly selective for the sigma-1 receptor, which allows researchers to study the effects of sigma-1 receptor activation without the confounding effects of other receptors. Additionally, this compound is stable and can be easily synthesized, which makes it a convenient tool for researchers. However, there are also limitations to the use of this compound in lab experiments. For example, this compound has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
For research include studying the role of the sigma-1 receptor in neurodegenerative diseases and developing new compounds that are more selective and potent than [1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol.
Synthesemethoden
[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol is synthesized through a multi-step process that involves the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with piperidine. The resulting intermediate is then reduced to form this compound. This synthesis method has been optimized and is now widely used in scientific research.
Wissenschaftliche Forschungsanwendungen
[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol is commonly used as a pharmacological tool to study the function of certain receptors in the brain. Specifically, this compound has been shown to selectively activate the sigma-1 receptor, which is involved in a variety of physiological and pathological processes. By studying the effects of this compound on the sigma-1 receptor, researchers hope to gain a better understanding of the role of this receptor in the brain.
Eigenschaften
IUPAC Name |
[1-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-21-14-7-11(13(17(19)20)8-15(14)22-2)9-16-6-4-3-5-12(16)10-18/h7-8,12,18H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFLMYHFXMQTQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCCCC2CO)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4891941.png)

![(1-{1-[4-(1H-pyrazol-1-ylmethyl)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4891950.png)


![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-(dimethylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4891969.png)
![5-{2-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4891975.png)
![ethyl N-(4-{[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate](/img/structure/B4891977.png)
![2-[(cyanomethyl)thio]-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4891985.png)
![2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4891993.png)
![N-({[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4892010.png)
![N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4892015.png)

![4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine](/img/structure/B4892048.png)